2-Bromo-4-methylpentanoic acid
Overview
Description
2-Bromo-4-methylpentanoic acid is an organic compound with the molecular formula C6H11BrO2. It is a brominated derivative of pentanoic acid and is known for its applications in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylpentanoic acid can be synthesized through the Hell-Volhard-Zelinsky reaction. This reaction involves the bromination of carboxylic acids at the alpha position. The process typically includes the following steps :
- Conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr3).
- Tautomerization of the acyl bromide to its enol form.
- Bromination of the enol to introduce the bromine atom at the alpha position.
- Hydrolysis of the acyl bromide to regenerate the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The Hell-Volhard-Zelinsky reaction is commonly employed due to its efficiency in producing alpha-bromo carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Major Products Formed
Substitution: Formation of hydroxyl derivatives or other substituted products.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized compounds.
Scientific Research Applications
2-Bromo-4-methylpentanoic acid has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active molecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylpentanoic acid involves its reactivity as an alpha-bromo carboxylic acid. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylvaleric acid: A similar compound with a slightly different structure.
2-Bromo-4-methylpentanoic acid (S): The stereoisomer of the compound.
Uniqueness
This compound is unique due to its specific bromination at the alpha position, which imparts distinct reactivity and makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-bromo-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDHJQLIFECSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964308 | |
Record name | 2-Bromo-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49628-52-6, 42990-24-9 | |
Record name | Valeric acid, 2-bromo-4-methyl-, | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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